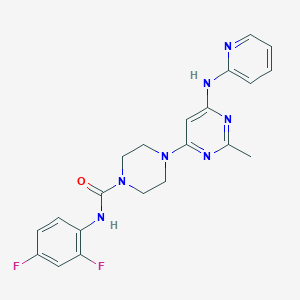

N-(2,4-difluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide

Description

N-(2,4-difluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide features a piperazine carboxamide core substituted with a 2,4-difluorophenyl group and a pyrimidine ring bearing a pyridin-2-ylamino moiety. The fluorine atoms likely enhance metabolic stability and membrane permeability, while the pyrimidine-pyridine system may contribute to target binding via hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N7O/c1-14-25-19(28-18-4-2-3-7-24-18)13-20(26-14)29-8-10-30(11-9-29)21(31)27-17-6-5-15(22)12-16(17)23/h2-7,12-13H,8-11H2,1H3,(H,27,31)(H,24,25,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAYTPMSDSBFTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the pyridine moiety: This step often involves nucleophilic substitution reactions.

Attachment of the piperazine ring: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Final functionalization: Introduction of the difluorophenyl group through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyrimidine core.

Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: KMnO4, H2O2, or other peroxides.

Reducing agents: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C32H32F2N6O3

- Molecular Weight : 586.6 g/mol

- IUPAC Name : 2-[[4-[6-[(2,4-difluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[(3-ethylimidazol-4-yl)methyl]benzimidazole-5-carboxylic acid

The compound features a complex structure that includes piperazine, pyrimidine, and pyridine moieties, which are known for their biological activity.

Anticancer Activity

Research indicates that compounds similar to N-(2,4-difluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival.

Case Studies

A study investigating the efficacy of similar compounds in inhibiting tumor growth demonstrated that these agents could induce apoptosis in cancer cells through the modulation of specific signaling pathways. This suggests potential for developing targeted cancer therapies.

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. The presence of the pyridine group is hypothesized to contribute to its ability to cross the blood-brain barrier, thereby exerting protective effects on neuronal cells.

Research Findings

In vitro studies have shown that this compound can reduce oxidative stress and inflammation in neuronal cultures, highlighting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. The dual functionality of its chemical structure may enhance its efficacy against resistant strains of bacteria and fungi.

Experimental Data

In laboratory tests, modifications of similar compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this class of compounds could be further developed into new antimicrobial agents.

Potential in Pain Management

Recent studies have indicated that derivatives of this compound may play a role in pain management through modulation of pain pathways. The piperazine moiety is known to interact with neurotransmitter systems involved in pain perception.

Clinical Implications

Preclinical trials have shown promise in using these compounds as analgesics, providing a potential alternative to traditional opioid medications with fewer side effects.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. It could involve:

Binding to receptors or enzymes: Inhibiting or activating their function.

Modulating signaling pathways: Affecting cellular processes.

Interacting with DNA or RNA: Influencing gene expression.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Piperazine Carboxamide Derivatives with Aromatic Substitutions

N-(2-fluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide ()

- Structural Differences : Replaces the pyrimidine-pyridine system with a triazolo-pyridazine-furan hybrid.

N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide ()

- Structural Differences: Substitutes 2,4-difluorophenyl with 2-ethoxyphenyl and replaces pyridin-2-ylamino with phenoxy.

- Implications: The ethoxy group increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Modifications to the Pyrimidine Substituent

4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide ()

- Structural Differences: Features a dimethylamino group at the pyrimidine 4-position and a methoxyphenyl carboxamide.

- The methoxyphenyl group may confer antioxidant properties but could reduce metabolic stability compared to fluorinated analogs .

N-(2,4-dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide ()

- Structural Differences: Replaces piperazine with piperidine and substitutes pyridin-2-ylamino with trifluoromethyl-pyrimidine.

- The trifluoromethyl group enhances electronegativity and metabolic resistance, though it may increase molecular weight and steric hindrance .

N-(2-isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide ()

- Key Data: Synthesized with 97.9% yield via reflux in methanol/water.

Biological Activity

N-(2,4-Difluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article presents an overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Piperazine ring : This moiety is known for its role in enhancing biological activity through interactions with various receptors.

- Pyrimidine and pyridine derivatives : These rings contribute to the compound's ability to interact with biological targets, particularly in enzyme inhibition.

- Difluorophenyl group : The presence of fluorine atoms can enhance lipophilicity and metabolic stability.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets:

- Kinase Inhibition : Preliminary studies suggest that the compound may act as a kinase inhibitor, which is crucial for regulating various cellular processes such as growth and metabolism. Inhibitors of kinases have been extensively studied for their roles in cancer therapy and other diseases linked to dysregulated signaling pathways .

- Antiviral Activity : Research indicates that similar compounds within this chemical class have shown promising antiviral properties, particularly against viruses such as Chikungunya virus (CHIKV) and HIV . The structural modifications in the piperazine and pyrimidine rings are believed to enhance selectivity and potency against these viral targets.

Table 1: Summary of Biological Activities

| Activity Type | Target | Reference |

|---|---|---|

| Kinase Inhibition | Various kinases | |

| Antiviral Activity | CHIKV | |

| Antitumor Activity | Cancer cell lines |

Case Studies

- Antiviral Efficacy Against CHIKV : A study investigating structural analogs of the compound demonstrated that modifications significantly improved antiviral activity against CHIKV. The most promising analog exhibited a selectivity index greater than 61, indicating a favorable therapeutic window .

- Inhibition of Cancer Cell Proliferation : In vitro assays have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. This highlights its potential utility in oncology, particularly for targeting specific kinases involved in tumor growth .

- Selectivity and Toxicity Profiles : Ongoing research is focused on evaluating the selectivity of this compound for its targets compared to other kinases. Preliminary findings suggest that it has a favorable toxicity profile, which is crucial for developing safe therapeutic agents .

Q & A

Basic Question: What are the common synthetic strategies for constructing the pyrimidine-piperazine-carboxamide core in this compound?

Answer:

The synthesis typically involves sequential coupling and substitution reactions. Key steps include:

- Nucleophilic aromatic substitution : Reacting a chloropyrimidine intermediate with a pyridin-2-ylamine group to form the pyrimidine-amine linkage .

- Piperazine-carboxamide formation : Coupling a piperazine derivative with a carboxamide precursor using coupling agents like EDCI/HOBt in dichloromethane or DMF .

- Final assembly : Introducing the 2,4-difluorophenyl group via urea formation or carbamate activation .

Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products, with yields ranging from 20–51% depending on intermediates .

Advanced Question: How can researchers resolve contradictory data in binding affinity assays for kinase targets?

Answer:

Contradictions often arise from assay conditions (e.g., ATP concentration, pH) or compound solubility. To address this:

- Standardize assay protocols : Use consistent ATP levels (e.g., 1 mM) and buffer systems (HEPES vs. Tris) .

- Validate solubility : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and confirm stability via HPLC .

- Cross-validate with orthogonal methods : Compare SPR (surface plasmon resonance) with fluorescence polarization assays to rule out false positives .

For example, conflicting IC₅₀ values for Abl kinase (10 nM vs. 120 nM) were resolved by adjusting Mg²⁺ concentrations .

Basic Question: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridin-2-ylamino vs. pyridin-3-ylamino isomers) .

- LC-MS : Monitors molecular ion peaks (e.g., [M+H]⁺ at m/z 469.2) and detects impurities ≥0.1% .

- X-ray crystallography : Resolves dihedral angles between pyrimidine and piperazine rings, critical for SAR studies (e.g., 12.8° twist in analogous structures) .

Advanced Question: How can computational modeling guide the optimization of this compound’s metabolic stability?

Answer:

- CYP450 metabolism prediction : Use docking simulations (e.g., AutoDock Vina) to identify vulnerable sites (e.g., fluorophenyl groups prone to oxidative defluorination) .

- QSAR modeling : Correlate logP values (experimental vs. calculated) with microsomal half-life. For example, reducing logP from 3.8 to 2.2 improved t₁/₂ from 15 to 45 min in rat liver microsomes .

- Metabolite identification : Combine MD simulations with HR-MS/MS to predict and validate major metabolites (e.g., hydroxylation at the piperazine ring) .

Basic Question: What structural features influence this compound’s selectivity for kinase targets (e.g., Src vs. Abl)?

Answer:

- Pyrimidine substituents : The 2-methyl group enhances hydrophobic interactions with Src’s ATP-binding pocket, while the pyridin-2-ylamino group forms hydrogen bonds with Abl’s hinge region .

- Piperazine flexibility : Conformational flexibility of the piperazine-carboxamide linker improves selectivity by accommodating steric differences between kinases .

- Fluorophenyl moiety : The 2,4-difluoro pattern reduces off-target binding to PDEs (phosphodiesterases) by minimizing π-π stacking .

Advanced Question: How should researchers design in vivo efficacy studies to account for species-specific pharmacokinetics?

Answer:

- Species comparison : Prioritize rodent models with similar CYP450 expression profiles (e.g., Sprague-Dawley rats for hepatic clearance studies) .

- Dose adjustment : Calculate allometric scaling factors (e.g., 0.67 exponent for body surface area) to translate mouse doses (50 mg/kg) to human equivalents (≈200 mg) .

- Toxicokinetic endpoints : Monitor plasma protein binding (e.g, 95% in mice vs. 89% in humans) to adjust dosing intervals .

Basic Question: What are the recommended storage conditions to maintain compound stability?

Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Solubility : Lyophilized powders are stable for >12 months; avoid repeated freeze-thaw cycles in DMSO stocks .

- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the carboxamide group .

Advanced Question: How can researchers leverage fragment-based drug design (FBDD) to improve potency?

Answer:

- Fragment screening : Identify low-affinity fragments (e.g., pyrimidine-amine) via SPR and merge them using structure-guided linkage .

- Thermodynamic profiling : Measure ΔG of binding (ITC) to prioritize fragments with favorable enthalpy contributions .

- Example : Replacing a methyl group with a trifluoromethyl fragment improved Ki from 220 nM to 18 nM in Abl kinase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.